

An In-depth Technical Guide to (9R)-RO7185876: A Novel γ -Secretase Modulator

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Compound of Interest

Compound Name: (9R)-RO7185876

Cat. No.: B11931555

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Introduction

(9R)-RO7185876, also identified in scientific literature as the (S)-enantiomer (S)-3, is a potent and selective γ -secretase modulator (GSM) that has emerged as a promising therapeutic candidate for Alzheimer's disease.[1][2] Developed by Hoffmann-La Roche, this small molecule belongs to a novel chemical class of triazolo-azepines.[3] Unlike traditional γ -secretase inhibitors (GSIs) that broadly suppress enzyme activity and can lead to mechanism-based toxicities due to inhibition of Notch signaling, **(9R)-RO7185876** allosterically modulates the enzyme to selectively reduce the production of the pathogenic amyloid-beta 42 (A β 42) and A β 40 peptides.[3][4] This modulation shifts the cleavage of the amyloid precursor protein (APP) towards the production of shorter, less amyloidogenic A β peptides, such as A β 38 and A β 37, without affecting the total amount of A β produced.[3]

Chemical Structure and Properties

The chemical identity of **(9R)-RO7185876** has been unequivocally established through various analytical techniques, including X-ray crystallography, which confirmed the absolute stereochemistry as (S) for the active enantiomer.[3]

Table 1: Chemical and Physical Properties of **(9R)-RO7185876**

Property	Value	Reference(s)
IUPAC Name	2-((1R,5S,8S)-3-(6-methylpyrimidin-4-yl)-3-azabicyclo[3.2.1]octan-8-ylamino)-9-(2,3,4-trifluorophenyl)-6,7,8,9-tetrahydro-5H-[5][6][7]triazolo[1,5-a]azepine	[3]
Synonyms	(S)-3, RO7185876	[1][3]
CAS Number	2226038-71-5	[7]
Molecular Formula	C25H28F3N7	[7]
Molecular Weight	483.53 g/mol	[7]
Appearance	White to off-white solid	[7]
Melting Point	Not publicly available.	
pKa	Not publicly available; prediction may be required.	
LogD	3.8	[3]

Table 2: Solubility of **(9R)-RO7185876**

Solvent/System	Solubility	Notes	Reference(s)
DMSO	100 mg/mL (206.81 mM)	Requires sonication; hygroscopic.	[7]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	≥ 2.5 mg/mL (5.17 mM)	Clear solution.	[7]
10% DMSO, 90% (20% SBE-β-CD in Saline)	≥ 2.5 mg/mL (5.17 mM)	Clear solution.	[7]
10% DMSO, 90% Corn Oil	≥ 2.5 mg/mL (5.17 mM)	Clear solution.	[7]

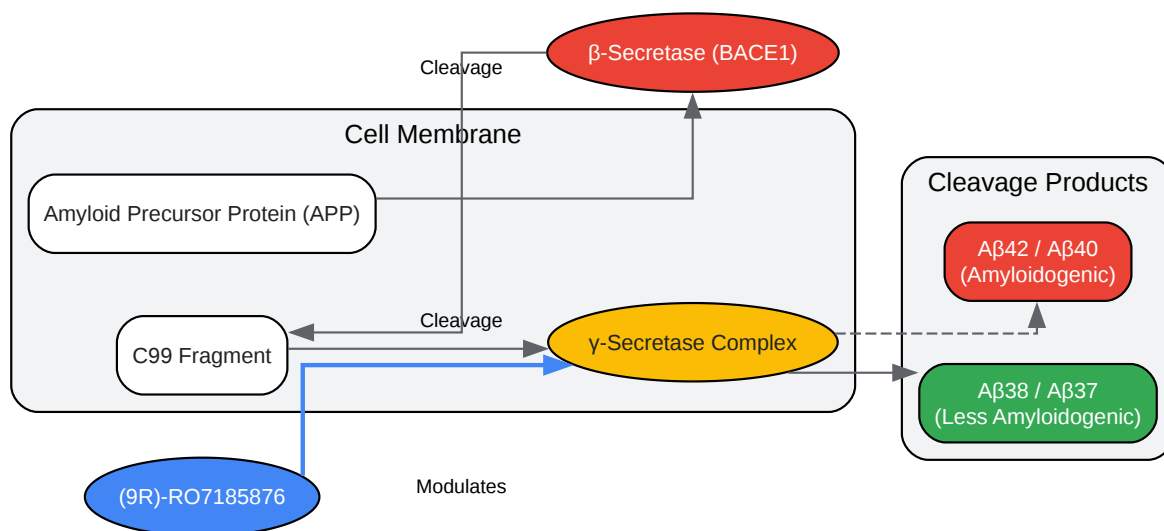
Mechanism of Action and Signaling Pathway

(9R)-RO7185876 functions as a γ -secretase modulator, specifically targeting the amyloidogenic pathway of APP processing. The amyloid cascade hypothesis posits that the accumulation of A β peptides, particularly the aggregation-prone A β 42, is a central event in the pathogenesis of Alzheimer's disease.

The processing of APP can occur via two main pathways:

- **Non-amyloidogenic Pathway:** APP is first cleaved by α -secretase within the A β domain, precluding the formation of intact A β .
- **Amyloidogenic Pathway:** APP is sequentially cleaved by β -secretase (BACE1) and then by the γ -secretase complex. This latter cleavage is imprecise and results in A β peptides of varying lengths.

(9R)-RO7185876 modulates the activity of γ -secretase to favor the production of shorter A β peptides (A β 38, A β 37) over the more neurotoxic A β 42 and A β 40 species.[3] Crucially, this modulation does not impact the processing of Notch, a critical transmembrane receptor involved in cell-fate decisions. Inhibition of Notch signaling is a major safety concern with non-selective γ -secretase inhibitors.[4]



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Figure 1. Amyloidogenic Processing of APP and the Modulatory Effect of **(9R)-RO7185876**.

Biological Activity and Pharmacokinetics

The biological activity of **(9R)-RO7185876** has been characterized in various in vitro and in vivo models.

Table 3: In Vitro Biological Activity of **(9R)-RO7185876**

Assay	Cell Line	Endpoint	IC50 (nM)	Reference(s)
A β 42 Secretion	H4 (human neuroglioma)	Inhibition of A β 42	4 (total), 2 (free)	[3]
A β 42 Secretion	HEK293	Inhibition of A β 42	4 (total), 2 (free)	[3]
A β 42 Secretion	N2A (mouse neuroblastoma)	Inhibition of A β 42	4 (total), 2 (free)	[3]
Notch Signaling	HEK293	Inhibition of Notch1	>10,000	[3]

Table 4: In Vitro Pharmacokinetic Properties of **(9R)-RO7185876**

Parameter	Species	Value	Reference(s)
Hepatocyte Clearance ($\mu\text{L}/\text{min}/\text{Mcells}$)	Human	4.5	[3]
Mouse	6.7	[3]	
Rat	43	[3]	
P-glycoprotein Efflux Ratio	Human	2.4	[3]
Mouse	3.3	[3]	
Fraction Unbound (%)	Human	5.4	[3]
Mouse	1.4	[3]	
Rat	1.4	[3]	

Synthesis

The synthesis of **(9R)-RO7185876** involves a multi-step process that begins with the formation of a racemic triazolo-azepine core, followed by chiral separation to isolate the desired (S)-enantiomer. The detailed, step-by-step laboratory protocol is not publicly available; however, the key synthetic transformations have been published.[3]



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Figure 2. Synthetic Workflow for **(9R)-RO7185876**.

Note: For a detailed experimental procedure, including reaction conditions and purification methods, it is recommended to consult the supporting information of the primary publication by Ratni et al. (2020).[3]

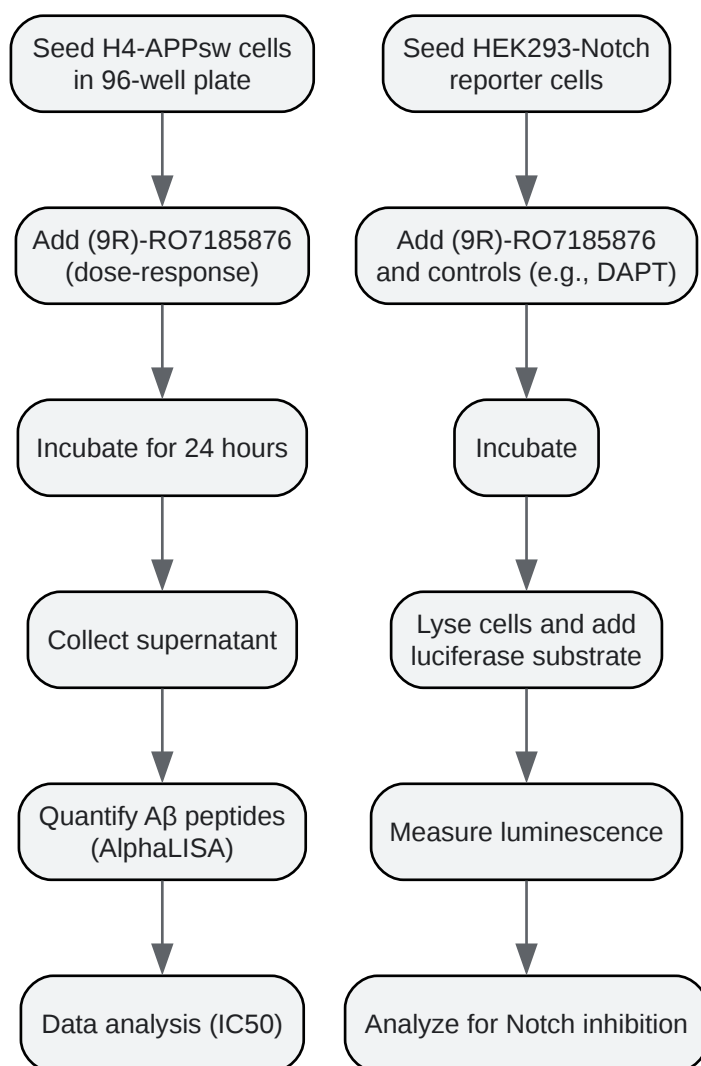
Experimental Protocols

The following sections provide an overview of the key assays used to characterize the biological activity of **(9R)-RO7185876**. These are not exhaustive step-by-step protocols but are intended to provide the fundamental methodology.

In Vitro Cellular A β Secretion Assay

This assay is designed to quantify the effect of **(9R)-RO7185876** on the secretion of A β peptides from cultured cells.

- Cell Line: Human neuroglioma H4 cells stably overexpressing the Swedish mutant form of human APP695 are commonly used.[\[8\]](#)
- Methodology Overview:
 - Cells are seeded in 96-well plates.
 - After cell attachment, various concentrations of **(9R)-RO7185876** are added.
 - The cells are incubated for a defined period (e.g., 24 hours) to allow for APP processing and A β secretion into the culture medium.
 - The supernatant is collected, and the concentrations of different A β species (A β 38, A β 40, A β 42) are quantified using a sensitive immunoassay, such as an AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay).[\[8\]](#)
 - IC50 values are calculated from the dose-response curves.



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